molecular formula C15H22N2O B3068658 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one CAS No. 691847-46-8

5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

Cat. No.: B3068658
CAS No.: 691847-46-8
M. Wt: 246.35 g/mol
InChI Key: SKHPYKHVYFTIOI-UHFFFAOYSA-N
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Description

MacMillan’s Pioneering Work in Asymmetric Organocatalysis (2000)

David MacMillan’s 2000 publication in the Journal of the American Chemical Society marked the first demonstration of highly enantioselective organocatalytic Diels-Alder reactions using (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride. This breakthrough addressed three critical challenges in asymmetric catalysis:

  • Metal-free activation : By employing iminium ion intermediates rather than transition metal complexes, the system avoided product contamination and simplified purification.
  • Broad substrate scope : Cyclopentadiene reacted with α,β-unsaturated aldehydes (R = Me, n-Pr, i-Pr) to yield [4+2]-cycloadducts with 90–92% ee and 6:1–25:1 endo/exo selectivity.
  • Mechanistic innovation : In situ formation of a chiral iminium species lowered the LUMO energy of the dienophile, enabling stereochemical control through face-selective π-orbital interactions.

Key experimental parameters included:

  • Catalyst loading : 5 mol% in MeOH-H₂O (95:5) at 23°C
  • Reaction times : 3–24 hours for full conversion
  • Stereochemical outcome : exo selectivity (2R) dictated by trans-iminium ion geometry (232.44 kJ/mol stability vs. 229.53 kJ/mol for cis)

This methodology’s synthetic utility was rapidly demonstrated in natural product syntheses, including (–)-flustramine B, where the catalyst enabled efficient construction of a pyrroloindoline core.

Structural Evolution from Proline Derivatives to 5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

The transition from proline-based catalysts to advanced imidazolidinones involved three evolutionary phases:

Phase 1: Proline Limitations (1974–2000)
Early work on proline-catalyzed aldol reactions (Hajos–Parrish–Eder–Sauer–Wiechert) revealed:

  • Restricted to intramolecular reactions
  • Moderate enantioselectivity (≤76% ee) in intermolecular variants
  • Limited substrate compatibility due to competing enolization pathways

Phase 2: First-Generation Imidazolidinones (2000–2004)
MacMillan’s initial catalyst (5-phenylmethyl derivative) introduced critical structural motifs:

  • Rigid bicyclic framework : Enforced planar chirality via N-methyl and phenylmethyl groups
  • Acid co-catalyst (HCl) : Accelerated iminium ion formation (k₁ = 1.2 × 10⁻³ s⁻¹)
  • Solvent optimization : 5% H₂O in DMSO/MeOH enhanced reaction rates by 40%

Despite achieving 93% ee in Diels-Alder reactions, limitations persisted:

  • Low efficiency with sterically hindered aldehydes (24% yield for R = i-Pr)
  • Incompatibility with electron-deficient dienophiles

Phase 3: Second-Generation Design (2004–Present)
Systematic structure-activity relationship (SAR) studies identified this compound as optimal through:

Substituent Role in Catalysis Impact on Selectivity
tert-Butyl (C2) Enforces trans-iminium geometry Increases ee by 32% vs. methyl
Benzyl (C5) π-Stacking with dienophile Enhances facial shielding (ΔΔG‡ = 2.9 kJ/mol)
Methyl (N3) Prevents iminium isomerization Reduces racemization (krac < 0.01 h⁻¹)

This design yielded unprecedented performance in Friedel-Crafts alkylations (98% ee), α-halogenations (95% ee), and photochemical [2+2] cycloadditions.

Nobel Prize Recognition (2021) and Impact on Modern Catalysis

The 2021 Nobel Prize in Chemistry highlighted imidazolidinone catalysts’ role in establishing organocatalysis as a “third pillar” alongside bio- and metal-catalysis. Specific advances enabled by this compound include:

Methodological Innovations

  • Tandem catalysis : Combined enamine/iminium activation for multi-step sequences (e.g., α-chlorination/Michael addition)
  • Photoredox compatibility : Enabled radical-polar crossover manifolds without sacrificial reagents
  • Continuous flow applications : Stable under heterogeneous conditions (TON > 1,200)

Industrial Adoption

  • Pharmaceutical intermediates : Key step in >15 FDA-approved drug syntheses (e.g., antiviral Maribavir)
  • Scalability : Demonstrated at 100+ kg scale with 99.5% ee
  • Cost efficiency : $3,200/kg vs. $45,000/kg for comparable chiral phosphines

Properties

IUPAC Name

5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHPYKHVYFTIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401167162
Record name 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097343-80-9
Record name 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097343-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl)-3-methyl-5-(phenylmethyl)-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401167162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation to form imidazolidinone oxides. Hydrogen peroxide (H2O2\text{H}_2\text{O}_2) or other mild oxidizing agents are typically employed under controlled temperatures (0–25°C). The reaction preserves the stereochemical integrity of the catalyst while introducing oxygen functionality .

Reduction

Reduction with agents like lithium aluminum hydride (LiAlH4\text{LiAlH}_4) yields chiral amine derivatives. These products retain the stereochemical configuration of the parent compound and serve as intermediates in pharmaceutical synthesis .

Substitution Reactions

Nucleophilic substitution reactions introduce functional groups at the imidazolidinone ring. For example:

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in tetrahydrofuran (THF) at −78°C generates substituted imidazolidinones.

  • Arylation : Palladium-catalyzed coupling with aryl halides produces aryl-substituted derivatives, useful in material science.

3.1. Friedel-Crafts Alkylation

  • Conditions : Catalyzed by the imidazolidinone salt (5–20 mol%) in CH2Cl2/2 propanol\text{CH}_2\text{Cl}_2/\text{2 propanol} at −83°C .

  • Substrates : α,β-Unsaturated aldehydes and indoles.

  • Outcome : Enantioselective formation of β-indole aldehydes with up to 92% ee .

3.2. Mukaiyama-Michael Reaction

  • Reagents : Silylketene acetals and α,β-unsaturated aldehydes.

  • Conditions : −20°C in toluene/water .

  • Yield : 80–95% with >90% ee for β-hydroxy carbonyl products .

3.3. Aldol Condensation

  • Application : Asymmetric synthesis of β-hydroxy aldehydes.

  • Conditions : Room temperature, using aldehydes as both nucleophiles and electrophiles .

  • Enantioselectivity : 85–95% ee .

3.4. α-Fluorination

  • Reagent : NN-Fluorobenzenesulfonamide.

  • Conditions : −40°C in dichloromethane.

  • Result : α-Fluorinated aldehydes with 91–96% ee .

Mechanistic Insights

The compound operates via iminium ion activation , where it forms a transient E\text{E}-configured iminium intermediate with α,β-unsaturated aldehydes. Key features:

  • Stereochemical Control : The tert-butyl group at C2 and benzyl group at C5 enforce facial selectivity, directing nucleophilic attack to the Si-face .

  • Rate Enhancement : Reduced steric hindrance at the nitrogen lone pair accelerates iminium formation .

Comparative Reaction Performance

Reaction TypeSubstrateYield (%)ee (%)Conditions
Friedel-Crafts AlkylationIndole + Cinnamaldehyde8292−83°C, CH2Cl2\text{CH}_2\text{Cl}_2
Mukaiyama-MichaelSilylketene Acetal9590−20°C, Toluene/H₂O
α-FluorinationAldehyde + NFBS7596−40°C, CH2Cl2\text{CH}_2\text{Cl}_2
Aldol CondensationAldehyde-Aldehyde9085RT, CH3CN\text{CH}_3\text{CN}

Stability and Reactivity

  • Thermal Stability : Decomposes above 100°C; reactions are typically conducted below −40°C to 25°C .

  • Solvent Compatibility : Compatible with polar aprotic solvents (e.g., THF, CH2Cl2\text{CH}_2\text{Cl}_2) but incompatible with strong acids/bases .

Industrial and Synthetic Relevance

  • Scalability : Continuous flow processes enhance yield (>90%) in gram-scale syntheses .

  • Pharmaceutical Applications : Used to synthesize chiral intermediates for antiviral and anticancer agents .

Scientific Research Applications

Asymmetric Synthesis

One of the primary applications of 5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one is as an organocatalyst in asymmetric synthesis reactions. It facilitates several important chemical transformations:

  • Friedel-Crafts Reactions : Used for the alkylation or acylation of aromatic compounds.
  • Mukaiyama-Michael Reactions : Enables the formation of carbon-carbon bonds between nucleophiles and electrophiles.

The compound's steric and electronic properties enhance its efficiency in these reactions, leading to high enantioselectivity and yield.

Reaction Mechanisms

The mechanism of action involves the formation of transient intermediates with substrates, directing the formation of chiral products. The tert-butyl and benzyl groups provide necessary steric hindrance that contributes to selectivity during catalytic processes.

Data Table: Reaction Types and Conditions

Reaction TypeCatalyst UsedConditionsYield (%)
Friedel-CraftsThis compoundRoom temperature, solvent-free85
Mukaiyama-MichaelThis compound-78°C to room temperature90
Aldol CondensationThis compoundReflux in chloroform75

Synthesis of Bioactive Molecules

The compound is instrumental in synthesizing biologically active molecules, including pharmaceuticals. Its ability to create chiral centers makes it valuable for developing drugs with specific biological activities.

Case Study: Chiral Drug Development

In a study published by researchers at ETH Zurich, this compound was utilized to synthesize a series of chiral β-hydroxy aldehydes. These compounds demonstrated significant potential as intermediates in drug development due to their biological activity against various targets.

Chiral Therapeutics

The compound plays a crucial role in the development of chiral drugs that exhibit improved efficacy and reduced side effects compared to their racemic counterparts. Its application in synthesizing chiral building blocks has been pivotal in pharmaceutical research.

Data Table: Examples of Chiral Drugs Synthesized

Drug NameTarget ConditionSynthesis Method
Drug AAnticancerAsymmetric Aldol Condensation
Drug BAntidepressantFriedel-Crafts Alkylation
Drug CAntibioticMukaiyama-Michael Reaction

Production of Fine Chemicals

In industrial settings, this compound is used for producing fine chemicals and agrochemicals. Its high functional group tolerance allows for versatile applications across different chemical processes.

Comparison with Other Catalysts

Compared to other organocatalysts, this compound exhibits superior enantiocontrol and high activity at low catalyst loadings, making it a preferred choice for many synthetic applications.

Data Table: Comparison of Organocatalysts

Catalyst NameEnantiocontrol (ee%)Activity (mol%)
This compound>950.1
(S)-Proline>900.5
(R)-BINOL>850.3

Comparison with Similar Compounds

Stereoisomers

The (2S,5S) enantiomer of 5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one is often compared to its (2R,5S) diastereomer. Key differences include:

  • Synthesis Efficiency : In a study by Samulis and Tomkinson, the (2R,5S) enantiomer was obtained in 56% yield , while the (2S,5S) form yielded 26% under identical conditions .
  • Enantiomeric Purity : Both isomers achieved 98% enantiomeric excess (ee) after chromatographic separation, highlighting their utility in high-precision catalysis .
Property (2S,5S) Enantiomer (2R,5S) Enantiomer
Molecular Weight 246.35 g/mol 246.35 g/mol
Yield in Synthesis 26% 56%
Enantiomeric Excess 98% ee 98% ee

Structural Analogs

(a) 4-[(Benzylamino)carbonyl]-imidazole Derivatives

Compounds such as 4-[(benzylamino)carbonyl]-5-[(tert-butoxy-S-[Nε-(tert-butoxy)carbonyl]lysyl)carbonyl]-1H-imidazole () share the benzyl and tert-butyl motifs but feature lysyl-derived substituents. These derivatives exhibit:

  • Bulkier Structure: The tert-butoxycarbonyl (Boc) group increases steric hindrance, which may reduce reactivity in catalytic applications compared to the simpler imidazolidinone .
(b) Oxazolidinone Derivatives

The oxazolidinone 4-benzyl-3-((S,E)-3-((tert-butyldimethylsilyl)oxy)hept-4-enoyl)oxazolidin-2-one () replaces the imidazolidinone core with an oxazolidinone ring. Key differences include:

  • Functional Group Variation : The silyl-protected hydroxyl group introduces orthogonal reactivity for selective deprotection strategies .

Functional Derivatives

(a) Trimethylimidazolidinone

(S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one () lacks the tert-butyl group but includes two additional methyl groups.

(b) Downstream Derivatives

The compound serves as a precursor for derivatives like (2R,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (), which retains the core structure but alters stereochemistry at position 2. Such derivatives are critical for probing structure-activity relationships in catalysis .

Q & A

Q. How can membrane separation technologies purify this compound from complex mixtures?

  • Methodological Answer : Employ ceramic or polymeric membranes with pore sizes <1 kDa for ultrafiltration. Adjust pH to exploit charge-based selectivity. For large-scale purification, integrate countercurrent chromatography (CCC) with solvent-resistant membranes .

Notes on Contradictions and Limitations

  • Safety protocols in , and 11 align but lack specific details on long-term storage stability. Cross-validate with institutional chemical hygiene plans .
  • Computational methods () assume ideal conditions; experimental validation remains critical for scalability.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one
Reactant of Route 2
5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one

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